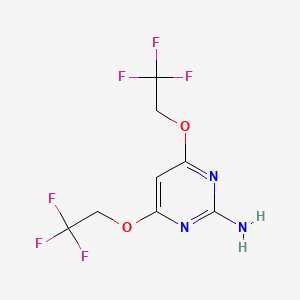

2-Amino-4,6-bis(2,2,2-trifluoroethoxy)pyrimidine

Cat. No. B8610786

M. Wt: 291.15 g/mol

InChI Key: LFEAHBDLFGUZBC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08013154B2

Procedure details

To a solution of trifluoroethanol (9.0 mL, 125 mmol) in anhydrous THF (100 mL) at 0° C. in a 3-neck round bottom flask under an atmosphere of dry N2 was added NaH (4.8 g, 120 mmol, 60% dispersion in mineral oil) over ca. 1 min. After gas evolution ceased and the solution became clear (ca. 20 min), 2-amino-4,6-dichloropyrimdine (8.2 g, 50 mmol) was added. The flask was fitted with a reflux condenser and heated to 62° C. overnight (ca. 15 h). An NMR of a quenched aliquot from the reaction mixture demonstrated the reaction was complete. After the reaction mixture was cooled to ambient temperature it was quenched by addition of 1 N HCl and diluted with EtOAc. The separated organic layer was washed with brine, sat. aq. NaHCO3 and then brine. After drying over MgSO4, filtering and concentrating, the oil thus obtained was dissolved in acetonitrile and washed with hexanes (2×, to remove mineral oil) and concentrated to afford the desired amine as an orange oil (13.9 g, 96% yield): Kugelrohr distillation (high vacuum, 90° C. bath temperature, ice bath for receiving flask) afforded the product as a white solid: m.p. 34-35° C.; 1H NMR (CDCl3) δ 5.69 (s, 1H), 4.95 (br s, 2H), 4.69 (q, 4H, J=8.1 Hz); GCMS (EI, 70 eV) m/z 291 (M+).

Name

Yield

96%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:6])[C:2]([F:5])([F:4])[F:3].[H-].[Na+].[NH2:9][C:10]1[N:15]=[C:14](Cl)[CH:13]=[C:12](Cl)[N:11]=1>C1COCC1.C(#N)C>[NH2:9][C:10]1[N:15]=[C:14]([O:6][CH2:1][C:2]([F:5])([F:4])[F:3])[CH:13]=[C:12]([O:6][CH2:1][C:2]([F:5])([F:4])[F:3])[N:11]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(F)(F)F)O

|

|

Name

|

|

|

Quantity

|

4.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

8.2 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC(=CC(=N1)Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

62 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was fitted with a reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After the reaction mixture was cooled to ambient temperature it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was quenched by addition of 1 N HCl

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with EtOAc

|

WASH

|

Type

|

WASH

|

|

Details

|

The separated organic layer was washed with brine, sat. aq. NaHCO3

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After drying over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtering

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the oil thus obtained

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with hexanes (2×, to remove mineral oil)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC(=CC(=N1)OCC(F)(F)F)OCC(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 13.9 g | |

| YIELD: PERCENTYIELD | 96% | |

| YIELD: CALCULATEDPERCENTYIELD | 95.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |